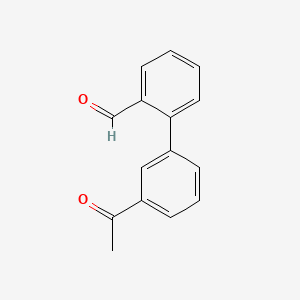

3'-Acetyl-biphenyl-2-carbaldehyde

Description

Significance of Biphenyl (B1667301) Derivatives as Chemical Scaffolds

Biphenyl derivatives are a cornerstone in modern chemistry, serving as fundamental building blocks in a multitude of applications. biosynce.combohrium.comrsc.org Their unique structural motif, consisting of two phenyl rings linked by a single bond, imparts a degree of conformational flexibility and steric bulk that is often crucial for biological activity and material properties. biosynce.comresearchgate.net This has led to their widespread use in medicinal chemistry, where the biphenyl scaffold is a common feature in a diverse range of therapeutic agents, including anti-inflammatory drugs, antihypertensives, and anticancer agents. bohrium.comresearchgate.netajgreenchem.com The ability of the biphenyl unit to influence a drug's solubility, its binding affinity to target proteins, and its metabolic stability makes it a highly sought-after component in drug design. biosynce.com Beyond pharmaceuticals, biphenyl derivatives are integral to the development of agrochemicals, liquid crystals, and organic light-emitting diodes (OLEDs). rsc.orgajgreenchem.com The functionalization of the biphenyl core allows for the fine-tuning of its electronic and steric properties, making it a versatile platform for the synthesis of complex molecules. researchgate.net

Overview of Aldehyde and Ketone Functionalities in Synthetic Methodologies

Aldehydes and ketones are among the most fundamental and versatile functional groups in organic synthesis. maqsad.iomsu.edu Both contain a carbonyl group (C=O), but the distinction in their structure—aldehydes having at least one hydrogen atom attached to the carbonyl carbon versus ketones having two alkyl or aryl groups—leads to significant differences in their reactivity. maqsad.iolibretexts.org Aldehydes are generally more reactive than ketones, a property that is exploited in a vast number of chemical transformations. maqsad.io

These carbonyl functionalities are central to a wide array of synthetic methodologies, including:

Nucleophilic Addition Reactions: This is a characteristic reaction for both aldehydes and ketones, where a nucleophile attacks the electrophilic carbonyl carbon. maqsad.iomsu.edu

Oxidation and Reduction Reactions: Aldehydes are readily oxidized to carboxylic acids, while both aldehydes and ketones can be reduced to alcohols. maqsad.io

Condensation Reactions: Aldehydes and ketones can participate in reactions like the aldol (B89426) condensation, forming larger, more complex molecules. maqsad.io

The presence of both an aldehyde and a ketone group in a molecule like 3'-Acetyl-biphenyl-2-carbaldehyde offers a rich platform for selective chemical modifications, allowing chemists to build intricate molecular structures. evitachem.comevitachem.com

Specific Contextualization of Acetylated Biaryl Systems

The introduction of an acetyl group to a biaryl system, creating an acetylated biaryl, adds another layer of synthetic versatility. The acetyl group, a type of ketone, can participate in a variety of chemical reactions, further expanding the synthetic possibilities of the biphenyl scaffold. nih.gov

Recent research has highlighted the utility of acetylated biaryl systems in various catalytic processes. For instance, rhodium-catalyzed intramolecular acetyl-group transfer has been developed, demonstrating the potential of these systems in "cut and sew" transformations to construct complex polycyclic structures. nih.gov Furthermore, the selective cross-coupling reactions of N-acetyl-amides, which can lead to the formation of biaryl ketones, have been studied, showcasing the role of different metal catalysts in controlling the reaction outcome. acs.org The presence of an acetyl group can also influence the electronic properties of the biphenyl system, which can be crucial for its application in areas like organocatalysis and materials science. researchgate.netbeilstein-journals.org

Research Gaps and Future Directions in this compound Studies

While the individual components of this compound—the biphenyl scaffold, the aldehyde, and the ketone—are well-studied in various contexts, specific research on this particular molecule is less extensive. A significant portion of the available information pertains to its synthesis and basic chemical properties. fluorochem.co.uksigmaaldrich.com

Future research on this compound could explore several promising avenues:

Exploration of its Reactivity: A systematic investigation into the selective reactions of the aldehyde and ketone functionalities would be highly valuable. This could lead to the development of novel synthetic routes to complex heterocyclic and polycyclic compounds. For example, the aldehyde group could be selectively transformed, leaving the ketone available for subsequent reactions, or vice versa.

Application in Asymmetric Catalysis: The chiral potential of biaryl systems is well-established. chemistryviews.org Investigating the use of this compound as a precursor to chiral ligands for asymmetric catalysis could be a fruitful area of research.

Medicinal Chemistry Applications: Given the prevalence of biphenyl derivatives in pharmaceuticals, screening this compound and its derivatives for biological activity could uncover new therapeutic leads. bohrium.comajgreenchem.com

Development of Novel Synthetic Methodologies: The unique combination of functional groups in this molecule could inspire the development of new synthetic methods. For instance, intramolecular reactions between the aldehyde and acetyl groups could lead to the formation of interesting cyclic structures. Research into the photochemical reactions of similar biphenyl-2-carbaldehyde derivatives has already shown promise in synthesizing phenanthridines. d-nb.infonih.gov

Data for this compound

| Property | Value | Source |

| Molecular Formula | C15H12O2 | fluorochem.co.uksigmaaldrich.comnih.gov |

| Molecular Weight | 224.25 g/mol | nih.govechemi.com |

| IUPAC Name | 3'-acetyl-[1,1'-biphenyl]-2-carbaldehyde | sigmaaldrich.com |

| CAS Number | 400745-14-4 | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-acetylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-11(17)12-6-4-7-13(9-12)15-8-3-2-5-14(15)10-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSJFBTXRYWBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Acetyl Biphenyl 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 3'-acetyl-biphenyl-2-carbaldehyde is generally more reactive than the acetyl group towards nucleophiles due to steric and electronic factors. pdx.edulibretexts.org Aldehydes are less sterically hindered and their carbonyl carbon is more electrophilic compared to ketones. pdx.edulibretexts.org

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is highly electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.comlibretexts.org A wide variety of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org For instance, the addition of organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols. Similarly, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to a primary alcohol. fiveable.me The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond and creating an alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.comlibretexts.org

Condensation Reactions and Schiff Base Formation

The aldehyde functionality readily participates in condensation reactions with primary amines to form Schiff bases (imines). wikipedia.orgyoutube.comyoutube.comyoutube.com This reaction is typically catalyzed by a small amount of acid or base and involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.orgyoutube.com Subsequent dehydration of the hemiaminal yields the stable imine product. wikipedia.orgyoutube.comyoutube.com The formation of Schiff bases is a versatile transformation, as these imines can serve as ligands for metal complexes or as intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. wikipedia.orgekb.eg For example, reaction with anilines can produce N-aryl imines. wikipedia.org

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid. evitachem.comevitachem.com This transformation can be achieved using a variety of oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will readily effect this conversion. fiveable.me Milder oxidizing agents, such as Tollens' reagent or Fehling's solution, can also be employed, often serving as a qualitative test for the presence of the aldehyde group. fiveable.me The oxidation product would be 3'-acetyl-[1,1'-biphenyl]-2-carboxylic acid. cymitquimica.com

Conversely, the aldehyde can be reduced to a primary alcohol. evitachem.com This is commonly accomplished using hydride-donating reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me Catalytic hydrogenation using H₂ gas and a metal catalyst such as palladium on carbon (Pd/C) is another effective method for this reduction. fiveable.me The resulting product would be (3'-acetyl-[1,1'-biphenyl]-2-yl)methanol.

Role in Multi-Component Reactions (e.g., A3 coupling)

This compound is a suitable substrate for multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. tcichemicals.com A prominent example is the A3 coupling reaction (Aldehyde-Alkyne-Amine coupling). wikipedia.orgfit.eduunisa.it In this reaction, the aldehyde reacts with a terminal alkyne and an amine in the presence of a metal catalyst, typically copper or gold-based, to generate a propargylamine. wikipedia.orgfit.edunih.gov The generally accepted mechanism involves the in-situ formation of an imine from the aldehyde and amine, which then undergoes nucleophilic attack by a metal acetylide, formed from the terminal alkyne and the metal catalyst. wikipedia.orgfit.edumdpi.com This reaction is highly atom-economical and provides a direct route to propargylamines, which are valuable synthetic intermediates. fit.edu

Reactions Involving the Acetyl Group

While generally less reactive than the aldehyde, the acetyl group's carbonyl also exhibits characteristic reactivity.

Carbonyl Reactivity of the Acetyl Group

The carbonyl carbon of the acetyl group is electrophilic and can undergo nucleophilic addition, although it is sterically more hindered and electronically less reactive than the aldehyde carbonyl. pdx.edu Strong nucleophiles are typically required to react at this position. For example, vigorous reduction conditions might be necessary to convert the acetyl group to a secondary alcohol. Friedel-Crafts acylation principles suggest that the acetyl group is a deactivating group for electrophilic aromatic substitution on its attached phenyl ring. rsc.org The reactivity of the acetyl group can also be harnessed in condensation reactions, for instance, with activated methylene (B1212753) compounds in the presence of a base.

Knoevenagel Condensation and Related Enolate Chemistry

The reactivity of this compound is significantly influenced by its two carbonyl functionalities. The aldehyde group is a prime site for nucleophilic addition, making it particularly susceptible to condensation reactions.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. sigmaaldrich.com For this compound, the carbaldehyde group readily participates in this reaction. The mechanism involves the deprotonation of an active methylene compound (e.g., malononitrile, diethyl malonate) by a weak base like piperidine (B6355638) to form a nucleophilic enolate ion. alfa-chemistry.com This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. alfa-chemistry.com Subsequent dehydration, often occurring spontaneously, yields a stable α,β-unsaturated product. sigmaaldrich.comlibretexts.org The use of various active methylene compounds allows for the synthesis of a wide array of derivatives, which are valuable intermediates for pharmaceuticals, polymers, and other fine chemicals. derpharmachemica.com

Separately, the acetyl group on the other ring possesses α-protons which can be removed by a base to form an enolate. masterorganicchemistry.comegyankosh.ac.in While the aldehyde is generally more reactive towards nucleophiles, the acetyl enolate can participate in its own set of reactions, such as alkylation or aldol-type condensations, under specific conditions where the aldehyde is protected or has already reacted. libretexts.orgmasterorganicchemistry.com The stability of this enolate is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the negative charge onto the oxygen atom. masterorganicchemistry.com

Table 1: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds This table illustrates the general Knoevenagel reaction, applicable to the carbaldehyde moiety of the subject compound.

| Aldehyde | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Piperidine/AcOH | α,β-Unsaturated Dinitrile |

| Aromatic Aldehyde | Diethyl Malonate | Piperidine/Pyridine | α,β-Unsaturated Diester |

| Aromatic Aldehyde | Cyanoacetic Acid | Pyridine | α,β-Unsaturated Cyanoacid |

| Aromatic Aldehyde | Meldrum's Acid | Basic Ionic Liquid | Unsaturated Meldrum's Acid Adduct |

Reactivity of the Biphenyl (B1667301) Core

The biphenyl scaffold of the molecule provides a template for further functionalization, allowing for the modification of the aromatic rings through various substitution and coupling strategies.

Electrophilic Aromatic Substitution Reactions

The two benzene (B151609) rings of the biphenyl system are susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. rsc.org However, the reactivity and regioselectivity of these substitutions on this compound are dictated by the electronic effects of the existing substituents. Both the formyl group (-CHO) and the acetyl group (-COCH₃) are meta-directing deactivators.

C-H Functionalization Strategies and Their Application

Modern synthetic chemistry increasingly relies on C-H functionalization, which allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. unipv.it This strategy is highly valuable for complex molecules like this compound.

Transition metal catalysis, particularly with palladium, is a common approach for C-H activation. acs.org The reaction often proceeds through a directing group, which positions the metal catalyst near a specific C-H bond. For the target molecule, the carbaldehyde or acetyl groups can be converted into directing groups, such as an oxime or imine. For example, an O-methyl oxime derived from the aldehyde can direct a palladium catalyst to achieve ortho-arylation of the C-H bond at the C3 position. uni-muenchen.de This chelation-assisted strategy provides high regioselectivity, enabling the targeted modification of the biphenyl core. uni-muenchen.de The general mechanism involves the cleavage of a C-H bond, often in the rate-limiting step, followed by coupling with a reaction partner, such as an arylboronic acid or halide. acs.orguni-muenchen.de

Derivatization via Aryl Halide Intermediates

A powerful and versatile strategy for modifying the biphenyl core involves the introduction of a halogen atom, creating an aryl halide intermediate that can participate in a wide range of cross-coupling reactions. A halogen can be installed via electrophilic halogenation, as discussed previously.

Once a halogenated derivative of this compound is formed, it becomes a substrate for numerous palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron reagent, is a prominent example used to form new C-C bonds. nih.govnih.gov This method is known for its mild conditions and tolerance of various functional groups. nih.gov Other important transformations of the aryl halide intermediate include the Buchwald-Hartwig amination for forming C-N bonds, cyanation reactions to introduce nitrile groups, and Sonogashira coupling to install alkynes. These reactions significantly expand the synthetic possibilities, allowing for the introduction of diverse functionalities onto the biphenyl skeleton.

Cyclization Reactions and Annulation Strategies

The ortho-disposition of the substituents in many biphenyls, including derivatives of this compound, provides a unique platform for intramolecular cyclization reactions to build fused polycyclic systems.

Photochemically-Mediated Cyclizations (e.g., Phenanthridine (B189435) Synthesis from O-acetyl oximes)

A notable transformation pathway for biphenyl-2-carbaldehyde derivatives is their conversion into phenanthridines, a class of nitrogen-containing heterocyclic compounds with significant biological activity. nih.gov A novel and efficient method to achieve this is through the photochemically-mediated cyclization of biphenyl-2-carbaldehyde O-acetyl oximes. nih.govd-nb.info

The synthesis begins with the conversion of the aldehyde group of a biphenyl-2-carbaldehyde into an O-acetyl oxime by treatment with hydroxylamine (B1172632) hydrochloride followed by acetyl chloride. d-nb.info When this oxime derivative is exposed to UV radiation, it undergoes a homolytic cleavage of the N–O bond, generating an iminyl radical. d-nb.info This highly reactive radical then undergoes an intramolecular cyclization onto the adjacent aromatic ring to form a new C-N bond, which is a key step in building the phenanthridine core. nih.govd-nb.info Subsequent steps restore aromaticity to yield the final phenanthridine product. nih.gov

The success and yield of this photochemical reaction can be influenced by the substitution pattern on the aromatic rings. wits.ac.za For instance, studies on various methoxy-substituted biphenyl-2-carbaldehyde O-acetyl oximes have shown that electron-donating groups on the accepting ring can facilitate the cyclization. nih.govwits.ac.za This methodology was successfully applied in the total synthesis of the natural product trisphaeridine. nih.govd-nb.info

Table 2: Photochemical Cyclization of Substituted Biphenyl-2-carbaldehyde O-acetyl Oximes

| Biphenyl Oxime Substrate | Product | Yield | Reference |

|---|---|---|---|

| 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | 4-methoxyphenanthridine | 54% | nih.govnih.gov |

| 2',4',5'-trimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | 2,3-dimethoxyphenanthridine | 74% | wits.ac.za |

| 6-(2,4,5-trimethoxyphenyl)benzo[d] d-nb.infoCurrent time information in Chatham County, US.dioxole-5-carbaldehyde O-acetyl oxime | 2,3-dimethoxy- d-nb.infoCurrent time information in Chatham County, US.dioxolo[4,5-j]phenanthridine | 41% | d-nb.info |

| 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | 2'-methoxy-[1,1'-biphenyl]-2-carbonitrile (no cyclization) | N/A | wits.ac.za |

Intramolecular Cyclization Pathways leading to Fused Heterocycles

The structural arrangement of this compound, featuring an aldehyde group at the 2-position and an acetyl group at the 3'-position, provides a template for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are often promoted by thermal, photochemical, or catalytic conditions and can proceed through various mechanistic pathways.

One of the most prominent transformation pathways for biphenyl-2-carbaldehyde derivatives is the intramolecular cyclization to form phenanthridine scaffolds. beilstein-journals.orgrsc.org This can be achieved through the conversion of the carbaldehyde to an oxime, followed by photochemical or metal-catalyzed cyclization. beilstein-journals.org For instance, readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes have been shown to afford phenanthridines upon exposure to UV radiation. beilstein-journals.org The reaction is believed to proceed via an iminyl radical which cyclizes onto the adjacent aromatic ring. beilstein-journals.orgwits.ac.za The presence and position of substituents on the biphenyl rings can significantly influence the reaction's efficiency and regioselectivity. rsc.org

Another potential cyclization pathway for biphenyl-2-carbaldehydes involves oxidative cyclization to yield fluorenones. nih.govbeilstein-journals.org This transformation can be mediated by various oxidizing agents, including potassium persulfate and tert-butyl hydroperoxide (TBHP). nih.govbeilstein-journals.org While the direct cyclization of this compound to a fluorenone derivative is a plausible transformation, the specific conditions and yields would be subject to experimental investigation. The reaction likely proceeds through a radical mechanism, initiated by the oxidizing agent. nih.gov

Furthermore, intramolecular cyclization strategies have been employed in modified Ullmann protocols for the synthesis of derivatives of 4'-Acetyl-biphenyl-4-carbaldehyde, indicating that such cyclizations are a known pathway for acetyl-substituted biphenyl carbaldehydes. smolecule.com The addition of lithium acetylides to 2′-substituted biphenyl-2-carbaldehydes can also lead to subsequent cyclization, forming dibenzocyclooctadiene lignans, highlighting the versatility of the biphenyl-2-carbaldehyde scaffold in constructing complex polycyclic structures. researchgate.net

The table below summarizes potential intramolecular cyclization products from this compound based on known reactions of related compounds.

| Starting Material | Reaction Type | Potential Product |

| This compound | Photochemical/Radical Cyclization of Oxime | Acetyl-substituted Phenanthridine |

| This compound | Oxidative Cyclization | Acetyl-substituted Fluorenone |

Radical Reactions and Mechanistic Investigations

The formation of fused heterocycles from this compound often involves radical intermediates. Mechanistic studies on related biphenyl systems provide insight into the likely radical pathways for this specific compound.

Radical-mediated protocols are well-established for the synthesis of phenanthridines from biphenyl precursors. rsc.org These reactions can be initiated by photolysis or by using radical initiators. beilstein-journals.org In the case of biphenyl-2-carbaldehyde oxime esters, UV irradiation is proposed to generate an iminyl radical. beilstein-journals.orgwits.ac.za This highly reactive intermediate can then undergo an intramolecular homolytic aromatic substitution onto the adjacent phenyl ring to form a new C-N bond, leading to the phenanthridine core. beilstein-journals.org The regioselectivity of this cyclization can be influenced by the electronic nature of the substituents on the aromatic rings. rsc.org For this compound, the acetyl group's electron-withdrawing nature would influence the position of radical attack.

Similarly, the oxidative cyclization to form fluorenones is understood to proceed via a radical mechanism. nih.gov For example, the use of tert-butyl hydroperoxide (TBHP) as an oxidant can initiate a radical cascade. nih.gov The reaction likely begins with the abstraction of the aldehydic hydrogen atom to form an acyl radical. This radical can then attack the adjacent aromatic ring, followed by an oxidation and deprotonation sequence to yield the fluorenone product. The efficiency of such radical cyclizations can sometimes be enhanced by the addition of co-initiators or catalysts. nih.gov

Mechanistic investigations into these types of radical reactions often employ techniques such as radical trapping experiments and computational studies (e.g., DFT methods) to identify key intermediates and transition states. nih.gov These studies help in understanding the factors that control the reaction's outcome and in optimizing reaction conditions. nih.gov

The table below outlines the key radical intermediates and the proposed mechanistic steps for the transformation of this compound.

| Reaction Type | Key Radical Intermediate | Proposed Mechanistic Steps |

| Phenanthridine Synthesis (from oxime) | Iminyl Radical | 1. Homolytic cleavage of N-O bond to form iminyl radical. 2. Intramolecular radical addition to the acetyl-substituted phenyl ring. 3. Rearomatization to form the phenanthridine product. |

| Fluorenone Synthesis | Acyl Radical | 1. Abstraction of aldehydic hydrogen by an initiating radical. 2. Intramolecular radical addition to the acetyl-substituted phenyl ring. 3. Oxidation and deprotonation to yield the fluorenone. |

Spectroscopic and Structural Elucidation Studies for 3 Acetyl Biphenyl 2 Carbaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3'-Acetyl-biphenyl-2-carbaldehyde, NMR is instrumental in assigning proton (¹H) and carbon (¹³C) signals and understanding the molecule's conformation, which is influenced by the rotation around the biphenyl (B1667301) single bond.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide the initial and fundamental data for structural assignment. In a typical ¹H NMR spectrum of a related compound, 4-Acetylbiphenyl, the acetyl protons (CH₃) appear as a singlet around 2.64 ppm, while the aromatic protons resonate in the region of 7.39-8.05 ppm. researchgate.net The aldehyde proton in biphenyl-2-carbaldehyde is distinctly downfield, appearing as a singlet around 10.00 ppm. researchgate.net For this compound, the signals would be a composite of these features, with distinct patterns for each aromatic ring.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these resonances and understanding spatial relationships. acs.orguni-muenchen.descience.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within each of the phenyl rings, helping to trace the connectivity of adjacent protons. acs.orgscience.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon based on the chemical shift of its attached proton. acs.orgscience.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. acs.orgscience.govresearchgate.net This is particularly useful for establishing the connection between the two phenyl rings and for assigning the quaternary carbons, including the carbonyl carbons of the acetyl and aldehyde groups, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is vital for determining the preferred conformation (atropisomerism) around the biphenyl linkage.

Table 1: Representative ¹H and ¹³C NMR Data for Related Biphenyl Structures

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 4-Acetylbiphenyl researchgate.net | ¹H | 8.03-8.05 (m, 2H), 7.69-7.71 (m, 2H), 7.62-7.64 (m, 2H), 7.46-7.49 (m, 2H), 7.39-7.42 (m, 1H), 2.64 (s, 3H) |

| Biphenyl-2-carbaldehyde researchgate.net | ¹H | 10.00 (s, 1H), 8.03-8.05 (m, 1H), 7.63 (td, 1H), 7.42-7.50 (m, 5H), 7.37-7.39 (m, 2H) |

Computational Support for NMR Chemical Shift Prediction

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts. nih.govacs.org These calculations can model the electronic environment of the nuclei in this compound and predict their shielding tensors, which are then converted to chemical shifts. nih.gov By calculating the chemical shifts for different possible conformations (e.g., different dihedral angles between the two phenyl rings), and comparing these predictions with experimental data, the most likely solution-state conformation can be determined. liverpool.ac.uk This approach is especially valuable for complex molecules where spectral overlap and subtle conformational effects complicate direct interpretation. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly employed for these predictions. liverpool.ac.uk

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. iosrjournals.org

For this compound, the most characteristic IR absorption bands would be those corresponding to the carbonyl groups.

Aldehyde C=O stretch: Typically observed in the range of 1740-1720 cm⁻¹. For biphenyl systems, this can be found around 1690-1710 cm⁻¹. For instance, 4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde shows a strong C=O stretch at 1703 cm⁻¹. rsc.org

Ketone C=O stretch: Generally appears in the region of 1725-1705 cm⁻¹. The conjugation with the aromatic ring would shift this to a lower frequency, typically 1690-1670 cm⁻¹.

Aromatic C=C stretches: Multiple bands are expected in the 1600-1450 cm⁻¹ region.

Aldehyde C-H stretch: Two weak bands are characteristic, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic rings.

Table 2: Characteristic Infrared Absorption Frequencies for Related Functional Groups

| Functional Group | Vibration | Typical Frequency (cm⁻¹) | Example Compound and Frequency rsc.org |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1740-1720 | 4'-(Diethylamino)-[1,1'-biphenyl]-4-carbaldehyde: 1696 |

| Ketone | C=O Stretch | 1725-1705 | N/A |

| Aromatic Ring | C=C Stretch | 1600-1450 | 4'-(Diethylamino)-[1,1'-biphenyl]-4-carbaldehyde: 1596 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. kashanu.ac.irweebly.com For this compound (C₁₅H₁₂O₂), the expected molecular weight is approximately 224.26 g/mol . sigmaaldrich.com

Under electron impact (EI) ionization, the molecular ion peak (M⁺˙) would be observed at m/z 224. The fragmentation pattern would provide structural confirmation. Key fragmentation pathways for aromatic aldehydes and ketones include: libretexts.org

Loss of H˙: A peak at M-1 (m/z 223) resulting from the cleavage of the aldehydic C-H bond.

Loss of CHO: A peak at M-29 (m/z 195) from the loss of the formyl radical.

Loss of CH₃˙: A peak at M-15 (m/z 209) from the loss of a methyl radical from the acetyl group.

Loss of COCH₃: A peak at M-43 (m/z 181) due to cleavage of the acetyl group (an acylium ion).

Formation of an acylium ion: A prominent peak at m/z 43 corresponding to [CH₃CO]⁺.

These fragmentation patterns help to confirm the presence and location of both the aldehyde and acetyl functional groups. govinfo.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives or Analogues

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography of its derivatives or closely related analogues provides definitive proof of structure in the solid state. maynoothuniversity.ie This technique yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry. researchgate.net

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Biphenyls with bulky substituents at the ortho positions can exhibit restricted rotation around the C-C single bond connecting the two rings. This can lead to stable, non-superimposable mirror-image conformations known as atropisomers, rendering the molecule chiral. This compound has substituents at the ortho (2-carbaldehyde) and meta (3'-acetyl) positions. While the barrier to rotation might not be high enough for stable atropisomerism at room temperature, the creation of chiral derivatives could introduce this property.

If chiral derivatives of this compound were synthesized, or if the parent compound was found to exhibit stable atropisomerism, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms and could be used to determine the absolute configuration of the atropisomers.

Computational and Theoretical Investigations of 3 Acetyl Biphenyl 2 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modeling the properties of 3'-Acetyl-biphenyl-2-carbaldehyde at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy. DFT methods, such as those using the B3LYP functional, are widely employed due to their balance of computational cost and accuracy in describing electron correlation effects, which are crucial for aromatic systems. rsc.orgsci-hub.seresearchgate.net

A potential energy surface (PES) scan, calculated using DFT, reveals the energetic landscape of this rotation. The most stable conformation (global minimum) for substituted biphenyls typically occurs at a non-planar dihedral angle, usually around 45°, due to a balance of two opposing factors:

Steric Hindrance: Repulsion between the ortho substituents (the carbaldehyde group and a hydrogen atom) and the hydrogens on the adjacent ring destabilizes the planar (0°) and perpendicular (180°) conformations. nih.govic.ac.uk

π-Conjugation: Electronic communication between the two aromatic rings is maximized in a planar arrangement, which provides a stabilizing effect.

The competition between these effects results in a twisted, or gauche, conformation being the most energetically favorable. ic.ac.uk The planar and perpendicular conformations represent transition states for interconversion between equivalent twisted minima. sci-hub.seic.ac.uk

Table 1: Hypothetical Relative Energies for Key Conformations of this compound

| Conformation | Dihedral Angle (φ) | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Planar (Transition State) | 0° / 180° | ~2.5 - 4.0 | Maximizes π-conjugation but suffers from high steric repulsion. |

| Twisted/Gauche (Minimum) | ~45° / 135° | 0.0 | Optimal balance between steric repulsion and π-conjugation. ic.ac.uk |

| Perpendicular (Transition State) | 90° / 270° | ~1.8 - 3.0 | Minimizes steric hindrance but eliminates π-conjugation. ic.ac.uk |

Note: The values presented are illustrative and represent typical energy profiles for ortho-substituted biphenyls.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgacs.org DFT calculations provide detailed information about the energies and spatial distributions of these orbitals for this compound.

HOMO: As the orbital holding the most energetic electrons, the HOMO is associated with the molecule's ability to act as an electron donor (nucleophile). For this molecule, the HOMO is expected to be delocalized across the π-system of the biphenyl (B1667301) rings.

LUMO: As the lowest energy empty orbital, the LUMO represents the molecule's capacity to accept electrons (electrophile). The LUMO is anticipated to be localized predominantly on the phenyl ring bearing the electron-withdrawing carbaldehyde and acetyl groups, particularly over the carbonyl carbons. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity and lower kinetic stability. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Hypothetical FMO Energies and Reactivity Descriptors

| Parameter | Formula | Hypothetical Value | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.5 eV | Energy of the highest occupied molecular orbital. |

| ELUMO | - | -2.1 eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV | Indicates chemical reactivity and kinetic stability. malayajournal.org |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.3 eV | Measures the "escaping tendency" of an electron from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 eV | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ² / 2η | 4.20 eV | Measures the propensity to accept electrons. |

Note: These values are representative for a molecule of this type, calculated at a typical DFT level.

Computational chemistry is invaluable for mapping out the entire energy profile of a chemical reaction, including the high-energy transition state (TS) that connects reactants to products. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. ucsb.eduscm.com

For this compound, a potential reaction for study would be the nucleophilic addition to the carbaldehyde group, a characteristic reaction of aldehydes. Using DFT, one can model the approach of a nucleophile (e.g., a cyanide ion) to the carbonyl carbon.

The computational process involves:

Locating the Transition State: Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to find the TS structure. youtube.com

Verifying the TS: A frequency calculation is performed to confirm the existence of exactly one imaginary frequency. scm.com

Calculating Activation Energy: The energy difference between the transition state and the initial reactants (ΔG‡) provides the activation barrier, a key determinant of the reaction rate. acs.org

Such calculations can elucidate reaction mechanisms, predict regioselectivity (e.g., attack at the aldehyde vs. the ketone), and explain stereochemical outcomes. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational flexibility and the influence of the surrounding environment. aip.orgnih.gov

For this compound, an MD simulation could track the rotation around the biphenyl C-C bond and the movements of the acetyl and carbaldehyde side chains. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water or an organic solvent), MD can accurately model solvent effects. aip.orgaip.orgresearchgate.net These simulations can reveal how solvent interactions, such as hydrogen bonding with the carbonyl oxygens, might alter the preferred dihedral angle or the flexibility of the side chains, providing insights that are difficult to obtain from gas-phase calculations alone. ic.ac.uk

In Silico Screening for Materials Science Applications (excluding biological)

The electronic properties of this compound, calculated via quantum chemistry, make it a candidate for in silico screening for non-biological materials science applications. The biphenyl core provides a rigid, conjugated scaffold, while the polar acetyl and carbaldehyde groups can influence intermolecular interactions and electronic characteristics.

Computational screening can assess its potential in areas such as:

Organic Electronics: The calculated HOMO-LUMO gap provides a first approximation of the optical and electronic properties relevant for organic semiconductors or dye molecules.

Non-linear Optics (NLO): DFT methods can compute properties like molecular polarizability and hyperpolarizability, which indicate a molecule's potential for NLO applications.

Liquid Crystals: The elongated shape of the biphenyl structure is a common feature in liquid crystal molecules. Simulations could explore how modifications to this core might induce liquid crystalline phases. aip.orgaip.org

By computationally evaluating a large library of related biphenyl derivatives, researchers can identify promising candidates for synthesis and experimental testing, accelerating the materials discovery process. semanticscholar.orgnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective at predicting various spectroscopic parameters, which is crucial for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. chemaxon.comnih.govacs.org Comparing the calculated spectrum of a proposed structure with the experimental one is a powerful tool for structural elucidation. acs.orgresearchgate.net

Vibrational Spectroscopy (IR): DFT calculations can determine the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of specific peaks to particular molecular motions (e.g., C=O stretches, C-H bends).

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. youtube.commdpi.comresearchgate.netnih.gov These calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., n→π* or π→π*).

Table 3: Hypothetical vs. Expected Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value (Computational) | Expected Value (Experimental) |

|---|---|---|---|

| ¹³C NMR | C=O (Aldehyde) | ~192 ppm | 190-195 ppm |

| C=O (Ketone) | ~198 ppm | 195-200 ppm | |

| Aromatic Carbons | 125-145 ppm | 120-150 ppm | |

| ¹H NMR | CHO (Aldehyde) | ~10.0 ppm | 9.8-10.2 ppm |

| Aromatic Protons | 7.4-8.2 ppm | 7.3-8.3 ppm | |

| IR | ν(C=O, Aldehyde) | ~1705 cm⁻¹ | 1690-1715 cm⁻¹ |

| ν(C=O, Ketone) | ~1685 cm⁻¹ | 1670-1690 cm⁻¹ | |

| UV-Vis | λmax (π→π*) | ~280 nm | 270-290 nm |

Note: Predicted values are illustrative, based on typical results from DFT and TD-DFT calculations for similar structures.

Applications and Derivatives of 3 Acetyl Biphenyl 2 Carbaldehyde in Advanced Organic Materials and Chemical Synthesis

Role as a Precursor for Complex Organic Molecules

The strategic positioning of the reactive aldehyde and acetyl groups in 3'-acetyl-biphenyl-2-carbaldehyde facilitates its use as a key starting material for the synthesis of intricate organic structures. Its biphenyl (B1667301) framework provides a robust and tunable platform for the construction of larger, more complex molecular architectures.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.gov The synthesis of these molecules is of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. researchgate.net this compound can serve as a precursor for the synthesis of cyclopenta-fused PAHs (CP-PAHs). rsc.org These reactions can proceed under mild conditions, often initiated by reagents like tert-butyl nitrite, which generates a reactive intermediate that undergoes intramolecular cyclization to form the fused ring system. rsc.org The development of efficient synthetic methods, such as palladium-catalyzed annulation of alkynes, has further expanded the toolkit for constructing complex PAHs from precursors like substituted biphenyls. acs.org

Building Block for Heterocyclic Compounds (e.g., Phenanthridines, Imidazopyrimidines, Chalcones)

The reactivity of the aldehyde and acetyl groups in this compound makes it an ideal starting point for the synthesis of a variety of heterocyclic compounds.

Phenanthridines: Phenanthridine (B189435) derivatives are of interest due to their biological activities and applications as fluorescent markers. d-nb.infonih.gov One synthetic route to phenanthridines involves the photochemical cyclization of biphenyl-2-carbaldehyde O-acetyl oximes. d-nb.infonih.govnih.govresearchgate.net For example, a derivative of this compound could be converted to its oxime and subsequently cyclized under UV radiation to yield a phenanthridine structure. nih.govresearchgate.net

Imidazopyrimidines: Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds with a wide range of pharmacological properties. researchgate.netdergipark.org.tr The synthesis of these compounds often involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone or a related dicarbonyl compound. researchgate.netacs.org The dicarbonyl functionality present in this compound makes it a suitable precursor for the synthesis of imidazopyrimidine derivatives. For instance, it can react with 2-aminopyrimidine in a multicomponent reaction to form the fused heterocyclic system. researchgate.net

Chalcones: Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of various flavonoids and other biologically active molecules. uc.ptnih.govcore.ac.ukyoutube.comnih.gov They are typically synthesized through a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base. nih.gov The aldehyde and acetyl groups of this compound can participate in such reactions. For instance, the aldehyde group can react with a different acetophenone, or the acetyl group can react with a different benzaldehyde to form a variety of chalcone (B49325) derivatives.

Derivatization for Non-Linear Optical (NLO) Materials or Fluorescent Probes

The extended π-conjugated system of the biphenyl core in this compound, combined with the presence of electron-withdrawing carbonyl groups, provides a foundation for the development of materials with interesting photophysical properties.

Non-Linear Optical (NLO) Materials: Organic molecules with large second-order nonlinear optical (NLO) properties are of interest for applications in optoelectronics and photonics. acs.orgdtic.mil The design of NLO materials often involves creating molecules with a strong donor-acceptor character across a π-conjugated bridge. The biphenyl scaffold of this compound can be functionalized with electron-donating groups to enhance its NLO response. The aldehyde and acetyl groups can also be modified to further tune the electronic properties of the molecule.

Fluorescent Probes: Fluorescent probes are essential tools for visualizing and quantifying biological processes. nih.govacs.org The development of "turn-on" or ratiometric probes, where the fluorescence signal changes upon interaction with a specific analyte, is a particularly active area of research. acs.org The biphenyl framework of this compound can be incorporated into larger fluorescent dye structures. For instance, derivatives of this compound could be used to synthesize carborhodamines or carbofluoresceins, which are classes of fluorescent dyes with tunable photophysical properties. acs.org The aldehyde and acetyl groups offer handles for attaching recognition moieties that can bind to specific targets, leading to a change in the fluorescence output.

Applications in Catalyst Development and Ligand Design

The biphenyl unit is a common motif in the design of chiral ligands for asymmetric catalysis. The ability to introduce functional groups onto the biphenyl backbone of this compound allows for the synthesis of novel ligands with tailored steric and electronic properties.

The aldehyde and acetyl functionalities can be used to anchor the biphenyl scaffold to a metal center or to introduce other coordinating groups. For example, the carbonyl groups can be converted to imines through condensation with chiral amines, creating Schiff base ligands. researchgate.net These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations, including Michael additions. researchgate.net The biphenyl backbone provides a rigid and well-defined framework that can effectively transfer chiral information from the ligand to the reacting substrate.

Utilization in Supramolecular Chemistry and Crystal Engineering (e.g., Hydrogen Bond Networks)

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds. dicames.online The ability of this compound to participate in hydrogen bonding through its carbonyl oxygen atoms makes it a useful building block for the construction of supramolecular assemblies.

In the solid state, molecules of this compound can self-assemble into well-defined architectures through intermolecular hydrogen bonds. This can lead to the formation of one-, two-, or three-dimensional networks. The study of these crystal structures provides insights into the principles of molecular recognition and can be used to design new materials with specific properties.

Development of Novel Materials

The versatility of this compound as a synthetic intermediate extends to the development of novel materials with tailored properties. Its biphenyl core provides thermal and chemical stability, while the reactive functional groups allow for its incorporation into a variety of material architectures.

For example, derivatives of this compound could be used as monomers in the synthesis of novel polymers. The introduction of this rigid, functionalized unit into a polymer backbone can influence the material's mechanical, thermal, and optical properties. For instance, it could be used to create novel polyurethanes by first converting the acetyl and aldehyde groups into isocyanate functionalities. escholarship.org The resulting polymers could exhibit enhanced thermal stability and specific liquid crystalline or photoluminescent properties.

Conclusion and Future Perspectives

Summary of Current Research Landscape

Current research on 3'-Acetyl-biphenyl-2-carbaldehyde primarily revolves around its utility as a precursor in the synthesis of more complex heterocyclic systems. A notable and well-documented application is its conversion to the corresponding O-acetyl oxime, which then undergoes a photochemically-mediated cyclization to yield phenanthridine (B189435) derivatives. nih.govnih.govd-nb.infowits.ac.za Phenanthridines are a class of nitrogen-containing heterocyclic compounds with significant biological activities, making this synthetic route particularly valuable. nih.gov

The synthesis of the biphenyl (B1667301) backbone of this compound itself is typically achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. d-nb.infonih.gov This reaction allows for the efficient and modular construction of the biaryl core from readily available starting materials. nih.gov The presence of both an aldehyde and a ketone functionality provides two distinct handles for a variety of subsequent chemical modifications, further expanding its synthetic utility.

While direct and extensive studies focusing solely on this compound are not abundant, the existing research firmly establishes it as a valuable intermediate in organic synthesis, particularly for accessing complex, biologically relevant scaffolds.

Emerging Synthetic Methodologies and Reaction Pathways

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, and several powerful methodologies are continually being refined and developed. These emerging techniques offer new and more efficient ways to access this compound and its analogs.

Suzuki-Miyaura Cross-Coupling: This remains one of the most robust and widely used methods for constructing the biphenyl linkage. rsc.orgnih.gov The reaction involves the coupling of an aryl halide with an aryl boronic acid or its ester, catalyzed by a palladium complex. nih.govorganic-chemistry.org The versatility of this method allows for the introduction of a wide range of substituents on both aromatic rings, making it highly adaptable for the synthesis of various derivatives of this compound. gre.ac.uk

| Coupling Partners | Catalyst System | Base | Solvent | Yield | Reference |

| Aryl Halide & Aryl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | Good | researchgate.net |

| 2-(4-bromophenoxy)quinolin-3-carbaldehydes & Substituted Boronic Acids | [(dppf)PdCl₂] | Cs₂CO₃ | Water/1,4-dioxane | Better Yield | nih.gov |

Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura reaction, other cross-coupling methods are also gaining prominence for biaryl synthesis. These include:

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. rsc.org

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides. rsc.org

Wurtz-Fittig Reaction: A historical method involving the reaction of an aryl halide and an alkyl halide with sodium metal. rsc.org

Direct C-H Arylation: A more recent and atom-economical approach involves the direct arylation of a C-H bond, eliminating the need for pre-functionalized starting materials like organohalides or organometallics. This strategy is a key area of ongoing research and holds significant promise for streamlining the synthesis of biaryl compounds like this compound.

Photochemical Cyclization: As previously mentioned, the photochemical cyclization of the O-acetyl oxime of this compound to form phenanthridines is a key reaction pathway. nih.govnih.govd-nb.infowits.ac.za This method, which proceeds via an iminyl radical, offers a unique way to construct complex heterocyclic systems under mild, light-induced conditions. nih.gov Further exploration of the scope and limitations of this reaction with various substituted biphenyl-2-carbaldehydes is an active area of investigation.

Untapped Potential in Materials Science and Advanced Chemical Synthesis

The unique structural features of this compound suggest a wealth of untapped potential in the development of novel materials and as a scaffold in advanced chemical synthesis.

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are known to be effective fluorescent layers in OLEDs. rsc.org The rigid biphenyl core of this compound can serve as a chromophore, and the acetyl and aldehyde groups offer sites for further functionalization to tune the electronic and photophysical properties of the molecule. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for high-performance OLED displays and solid-state lighting. ossila.comwikipedia.org Carbazole-based materials, which share structural similarities with extended biphenyl systems, have shown significant promise as host materials in OLEDs. researchgate.net

Advanced Polymers: The difunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers. The aldehyde and acetyl groups can participate in various polymerization reactions, leading to the formation of polyesters, polyimines, and other novel polymer architectures. The rigid biphenyl unit would impart thermal stability and specific mechanical properties to the resulting polymers.

Ligand Design for Catalysis: The ortho-carbaldehyde group, in conjunction with other functionalities that can be introduced via the acetyl group, makes this molecule a candidate for the design of novel bidentate or tridentate ligands for transition metal catalysis. The specific steric and electronic environment provided by the substituted biphenyl framework could lead to catalysts with unique reactivity and selectivity.

Complex Molecule Synthesis: The ability to selectively react the aldehyde and acetyl groups allows for the stepwise construction of highly complex molecular architectures. This makes this compound a valuable starting point for the total synthesis of natural products and other medicinally relevant compounds that feature a substituted biphenyl core. The stereoselective addition of nucleophiles to the carbaldehyde group, for instance, can introduce new stereocenters into the molecule. researchgate.netrsc.org

Challenges and Opportunities in Computational Chemistry for Biaryl Systems

Computational chemistry plays an increasingly vital role in understanding the structure, reactivity, and properties of molecules like this compound. However, the conformational flexibility of biaryl systems presents unique challenges and opportunities for computational analysis.

Reactivity Prediction: Computational studies can provide valuable insights into the reaction mechanisms involving this compound. For example, DFT calculations can be used to model the transition states of reactions like the photochemical cyclization of its oxime, helping to rationalize the observed product distribution. nih.gov Furthermore, computational analysis can predict the regioselectivity and stereoselectivity of reactions at the aldehyde and acetyl groups.

Designing Novel Materials: Computational screening can accelerate the discovery of new materials based on the this compound scaffold. By calculating properties such as the electronic absorption and emission spectra, it is possible to predict the suitability of its derivatives for applications like OLEDs. researchgate.net This in silico approach can guide synthetic efforts towards the most promising candidates, saving significant time and resources.

Challenges: A primary challenge in the computational study of biaryls is the accurate treatment of non-covalent interactions, which play a significant role in determining the conformational preferences. frontiersin.org Moreover, for larger systems derived from this compound, the computational cost can become a limiting factor.

Opportunities: The development of more accurate and efficient computational methods, coupled with increasing computational power, will continue to enhance our ability to predict and understand the behavior of complex biaryl systems. This will undoubtedly lead to the rational design of new catalysts, materials, and synthetic strategies based on the versatile this compound framework.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3'-Acetyl-biphenyl-2-carbaldehyde, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl backbone, followed by selective oxidation or acetylation. Key steps include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling aryl halides with boronic acids .

- Oxidation control : Use of mild oxidizing agents (e.g., pyridinium chlorochromate) to prevent over-oxidation of aldehyde groups .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates.

Optimization : Systematic variation of temperature (60–120°C), solvent polarity (DMF vs. THF), and stoichiometry to maximize yield. Monitor reaction progress via TLC or HPLC .

Basic: What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

Core techniques include:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR spectroscopy : Identify C=O stretches (~1700 cm⁻¹ for aldehyde and acetyl groups) .

Data interpretation : Compare with literature values in databases like PubChem or Reaxys to confirm structural consistency .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

X-ray crystallography provides atomic-level resolution of molecular geometry. Key steps:

- Crystal growth : Use slow evaporation in solvents like dichloromethane/hexane.

- Data collection : Employ synchrotron radiation for high-resolution datasets.

- Refinement : Use SHELXL for structure solution, incorporating restraints for disordered regions (e.g., acetyl group rotation) .

Example : Bond angles and torsional strain in the biphenyl moiety can be analyzed to assess steric effects from the acetyl group .

Advanced: How should researchers address contradictions in reported biological activities of this compound?

Answer:

Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).

- Purity validation : Use HPLC (>95% purity) and elemental analysis to exclude confounding impurities .

- Dose-response studies : Establish EC₅₀/IC₅₀ curves to differentiate true bioactivity from artifacts .

Data analysis : Apply statistical tests (e.g., ANOVA) to evaluate significance across studies .

Methodological: What is a systematic approach for conducting a literature review on this compound?

Answer:

Follow a structured review process:

Scoping : Use SciFinder or Reaxys to identify key papers, filtering by synthesis, bioactivity, or crystallography .

Critical appraisal : Evaluate data quality (e.g., purity of compounds, reproducibility of methods) .

Gap analysis : Highlight understudied areas (e.g., metabolic stability or toxicity profiles).

Synthesis : Organize findings into thematic tables (e.g., synthetic routes, biological targets) .

Advanced: What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

Answer:

Mechanistic studies involve:

- Kinetic analysis : Monitor reaction rates under varying conditions to infer rate-determining steps.

- Intermediate trapping : Use low-temperature NMR to detect Pd-π-allyl or oxidative addition intermediates .

- DFT calculations : Model transition states to predict regioselectivity in aryl-aryl bond formation .

Example : Steric hindrance from the acetyl group may favor coupling at the less-substituted position .

Basic: What are best practices for storing and handling this compound to ensure stability?

Answer:

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.

- Stability monitoring : Regular HPLC checks to detect degradation products (e.g., carboxylic acid formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.